![molecular formula C6HBrCl2N2O B599164 6-溴-2,4-二氯呋并[3,2-D]嘧啶 CAS No. 1363382-31-3](/img/structure/B599164.png)

6-溴-2,4-二氯呋并[3,2-D]嘧啶

描述

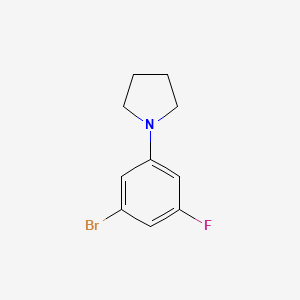

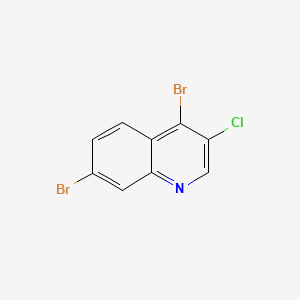

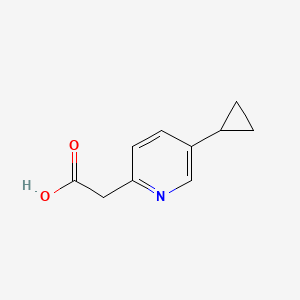

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a heterocyclic compound with a unique structure. It is a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms. It has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .

Synthesis Analysis

The synthesis of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine involves several steps, including the Gewald reaction, pyrimidone formation, bromination, and chlorination . The synthesis process is practical, robust, and scalable, starting from cheap bulk chemicals . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine corresponds to its assigned structure as per the 1H-NMR Spectrum . It has a unique structure with a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms.Chemical Reactions Analysis

Pyrimidines, including 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Physical And Chemical Properties Analysis

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .科学研究应用

合成和生物活性

抗叶酸活性:6-溴-2,4-二氯呋并[3,2-D]嘧啶衍生物已被探索为来自卡氏肺囊虫和刚地弓形虫的二氢叶酸还原酶的抑制剂。这些衍生物显示出潜在的活性,一些变体对特定酶表现出选择性 (Rosowsky 等人,1997)。

合成方法:已经开发了从基本化学品合成 6-溴-2,4-二氯呋并[3,2-D]嘧啶的改进且可扩展的方法。这些方法涉及盖瓦尔德反应、嘧啶酮形成、溴化和氯化等步骤 (Bugge 等人,2014)。

化学反应性:6-溴-2,4-二氯呋并[3,2-D]嘧啶的反应性和多功能性已被探测用于生成高度功能化的嘧啶。已经报道了在受控条件下涉及与不同胺亲核试剂反应的不同方法 (Vincetti 等人,2019)。

治疗潜力

抗惊厥和抗氧化活性:某些衍生自 6-溴-2,4-二氯呋并[3,2-D]嘧啶的嘧啶类似物表现出有希望的抗惊厥和抗氧化活性。特定化合物表现出显着的自由基清除能力,突出了它们在药物化学中的潜力 (Mohana 等人,2013)。

抗病毒活性:6-溴-2,4-二氯呋并[3,2-D]嘧啶的衍生物对各种病毒,特别是逆转录病毒表现出抑制活性。一些衍生物表现出显着的抗逆转录病毒活性,可与参考药物媲美 (Hocková 等人,2003)。

新合成路线和衍生物

偶氮化合物的开发:合成了基于 6-溴-2,4-二氯呋并[3,2-D]嘧啶的嘧啶衍生物的新型偶氮化合物。这些化合物显示出进一步化学应用的潜力 (Nikpour 等人,2012)。

抗菌和镇痛作用:合成了一系列衍生自 6-溴-2,4-二氯呋并[3,2-D]嘧啶的取代嘧啶,并评估了它们的抗菌和镇痛作用。一些衍生物对大肠杆菌表现出显着的活性,并表现出显着的镇痛反应 (Waheed 等人,2008)。

抗肿瘤活性:由 6-溴-2,4-二氯呋并[3,2-D]嘧啶合成的衍生物对肿瘤细胞表现出增强的抑制活性,表明它们在癌症研究中的潜在应用 (Gangjee 等人,2004)。

分析方法

- 分光光度法估算:开发了一种紫外-可见光谱法来估算 6-溴-2,4-二氯呋并[3,2-D]嘧啶的有效嘧啶衍生物,证明了其在分析化学中的适用性 (Chaudhary 等人,2014)。

作用机制

Target of Action

The primary target of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.

Mode of Action

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine interacts with its target, PI3K, by binding to the kinase domain, which inhibits the phosphorylation of PI3K downstream targets . This results in the disruption of various cellular processes controlled by PI3K, including cell growth and survival.

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector of PI3K, thereby inhibiting mTOR, a key regulator of cell growth and proliferation. This leads to reduced cell growth and proliferation.

Result of Action

The inhibition of PI3K by 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine leads to a decrease in cell growth and proliferation, making it a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer .

安全和危害

While specific safety and hazard information for 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is not available in the search results, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The thienopyrimidine scaffold, which includes 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents, for treatment of viral infections, treatment of bone diseases including osteoporosis, as adenosine A2A receptor antagonists for Parkinson’s disease, as antiHIV agents, as immunosuppressive agents, and as anticancer agents . The extensive use of the thienopyrimidine core is due to its favorable biopharmaceutical profile and its structural similarity to purines .

属性

IUPAC Name |

6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrCl2N2O/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXSACUCEHQZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC2=C1N=C(N=C2Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrCl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273077 | |

| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine | |

CAS RN |

1363382-31-3 | |

| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)